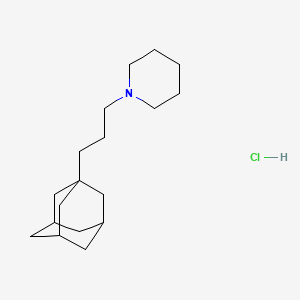
Adamantane, 1-(3-piperidinopropyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adamantane, 1-(3-piperidinopropyl)-, hydrochloride is a chemical compound that combines the structural features of adamantane and piperidine. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while piperidine is a six-membered nitrogen-containing heterocycle. The hydrochloride form of this compound is often used to enhance its solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Adamantane, 1-(3-piperidinopropyl)-, hydrochloride typically involves the alkylation of adamantane with a piperidine derivative. One common method is the reaction of 1-bromoadamantane with 3-piperidinopropyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Adamantane, 1-(3-piperidinopropyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield adamantane-1,3-diol, while substitution reactions can introduce various alkyl or acyl groups to the piperidine ring.
Applications De Recherche Scientifique
Adamantane, 1-(3-piperidinopropyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: Investigated for its potential as a ligand in receptor studies and as a probe in biochemical assays.
Medicine: Explored for its antiviral and neuroprotective properties, particularly in the treatment of diseases like Parkinson’s and Alzheimer’s.
Industry: Utilized in the development of advanced materials, including high-performance lubricants and coatings.
Mécanisme D'action
The mechanism of action of Adamantane, 1-(3-piperidinopropyl)-, hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it is believed to modulate neurotransmitter systems by binding to receptors or enzymes involved in neurotransmitter synthesis and degradation. The adamantane moiety provides stability and enhances the compound’s ability to cross biological membranes, while the piperidine ring interacts with the target sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pitolisant hydrochloride: A histamine H3 receptor antagonist with a similar piperidine structure.
Memantine: An adamantane derivative used in the treatment of Alzheimer’s disease.
Amantadine: Another adamantane derivative with antiviral and antiparkinsonian properties.
Uniqueness
Adamantane, 1-(3-piperidinopropyl)-, hydrochloride is unique due to its combination of the adamantane and piperidine structures, which confer both stability and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications.
Propriétés
Numéro CAS |
52582-82-8 |
|---|---|
Formule moléculaire |
C18H32ClN |
Poids moléculaire |
297.9 g/mol |
Nom IUPAC |
1-[3-(1-adamantyl)propyl]piperidine;hydrochloride |
InChI |
InChI=1S/C18H31N.ClH/c1-2-6-19(7-3-1)8-4-5-18-12-15-9-16(13-18)11-17(10-15)14-18;/h15-17H,1-14H2;1H |
Clé InChI |
SYFLVOYYHASAMF-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCCC23CC4CC(C2)CC(C4)C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


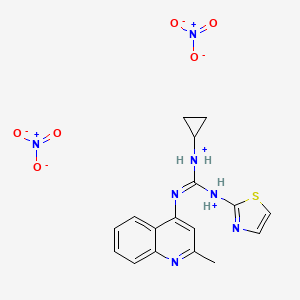
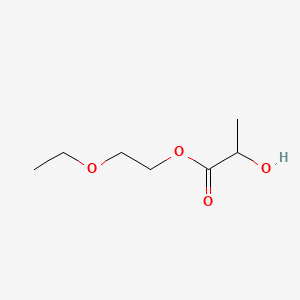
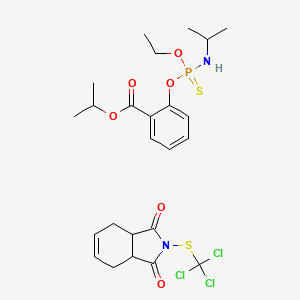
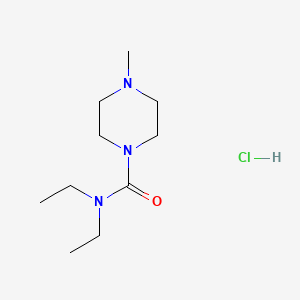
![Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane](/img/structure/B13766979.png)

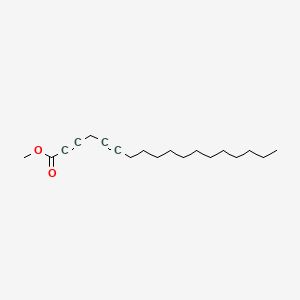
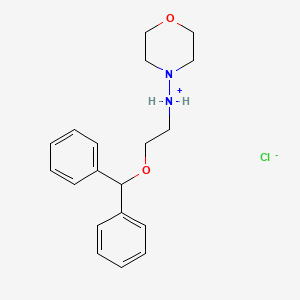
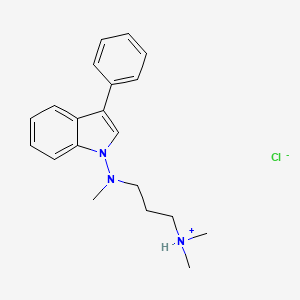
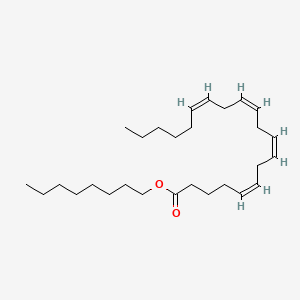
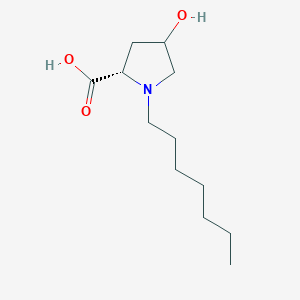
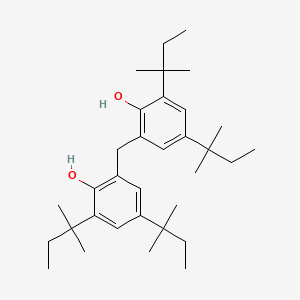
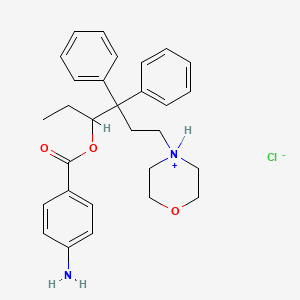
![4-[2-[(2-Hydroxypropyl)amino]ethyl]-alpha-methylpiperazine-1-ethanol](/img/structure/B13767018.png)
